![molecular formula C10H18F2N2 B13176137 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is a chemical compound with the molecular formula C₁₀H₁₈F₂N₂ It is characterized by the presence of a difluoromethyl group and a cyclopentapyrrolidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclopentapyrrolidine derivative with a difluoromethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction could produce the corresponding amine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the cyclopentapyrrolidine ring system can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-amine
- 2,2-Difluoro-3-{octahydrocyclopenta[d]pyrrol-3-yl}propan-1-amine
Uniqueness
2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine is unique due to its specific ring structure and the position of the difluoromethyl group. This configuration can result in distinct chemical and biological properties compared to its analogs. For instance, the specific positioning of the difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C10H18F2N2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-4-8-2-1-3-9(8)14/h8-9H,1-7,13H2 |
Clé InChI |
OCOLOBZTFNPEBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCN(C2C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



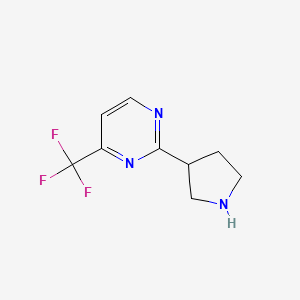
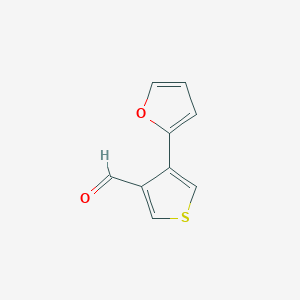
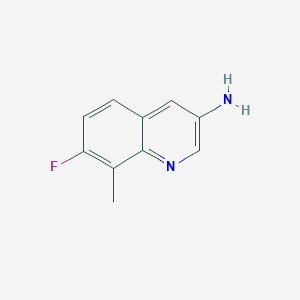
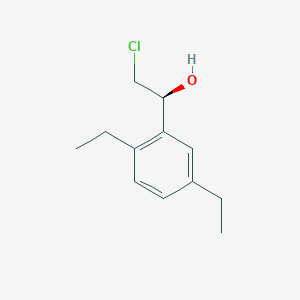

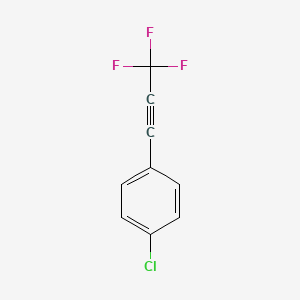
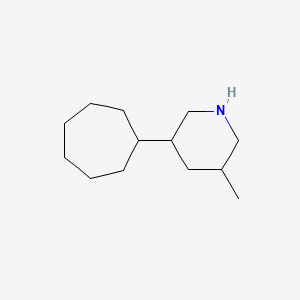

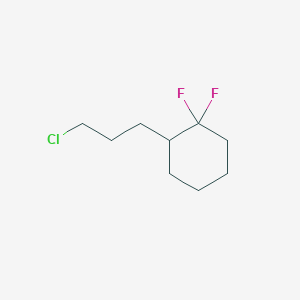
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13176122.png)
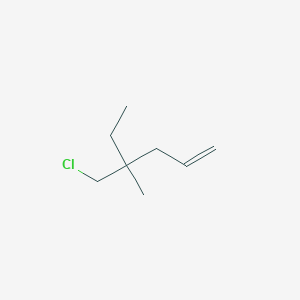

![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
